molecular formula C13H23N3S B14898540 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine

Cat. No.: B14898540
M. Wt: 253.41 g/mol
InChI Key: JMWHEPWOWFFEBO-UHFFFAOYSA-N
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Description

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine is an organic compound that belongs to the class of piperidines It is characterized by the presence of a thiazole ring attached to a piperidine ring, which is further substituted with four methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole derivatives. One common method starts with the conjugate addition reaction of ammonia to phorone, followed by the reduction of the intermediate triacetone amine in a Wolff-Kishner reaction . Another approach involves the reaction of 2,2,6,6-tetramethylpiperidine with thiazole-4-carboxaldehyde under specific conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include hydroxylamines, sulfenamide compounds, and allylated tertiary amines .

Scientific Research Applications

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. It may also interact with enzymes and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,6,6-Tetramethyl-N-(thiazol-4-ylmethyl)piperidin-4-amine stands out due to the presence of the thiazole ring, which imparts unique chemical properties and reactivity

Properties

Molecular Formula

C13H23N3S

Molecular Weight

253.41 g/mol

IUPAC Name

2,2,6,6-tetramethyl-N-(1,3-thiazol-4-ylmethyl)piperidin-4-amine

InChI

InChI=1S/C13H23N3S/c1-12(2)5-10(6-13(3,4)16-12)14-7-11-8-17-9-15-11/h8-10,14,16H,5-7H2,1-4H3

InChI Key

JMWHEPWOWFFEBO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1)(C)C)NCC2=CSC=N2)C

Origin of Product

United States

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